1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide
Description
Properties
CAS No. |
62735-24-4 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4O2/c11-8(15)9-12-6-13-14(9)10(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,15) |
InChI Key |
WXMWQUDPZDHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C(=NC=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Acylation of 1H-1,2,4-triazole-5-carboxamide with Cyclohexanecarbonyl Chloride
- Procedure : The reaction of cyclohexanecarbonyl chloride with 1H-1,2,4-triazole-5-carboxamide in the presence of a base such as triethylamine or pyridine.
- Conditions : Typically conducted under controlled temperature (0–25°C) to prevent side reactions, with reaction progress monitored by thin-layer chromatography (TLC).
- Outcome : Formation of the target compound via nucleophilic acyl substitution at the triazole nitrogen, yielding 1-(cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide with high purity.
Cyclization via Hydrazine and Cyclohexanecarbonyl Isothiocyanate
- Procedure : Reaction of cyclohexanecarbonyl isothiocyanate with hydrazine derivatives to form the triazole ring.
- Mechanism : Initial formation of a thiosemicarbazide intermediate, followed by cyclization and rearrangement to the 1,2,4-triazole core.
- Advantages : This method allows for mild reaction conditions and can be optimized by solvent choice and temperature control to maximize yield and purity.
Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)
- Procedure : Hydrazone intermediates derived from cyclohexanecarbonyl precursors undergo oxidative cyclization in the presence of CAN.
- Solvent : Polyethylene glycol (PEG) is commonly used to facilitate the reaction.
- Yields : Reported yields range from 61% to 97%, indicating a robust and efficient method.
- Mechanism : CAN acts as both oxidant and Lewis acid, activating the amino nitrogen and promoting cyclization to the triazole ring.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Acylation with cyclohexanecarbonyl chloride | Cyclohexanecarbonyl chloride, 1,2,4-triazole-5-carboxamide, base (triethylamine/pyridine) | 0–25°C, inert atmosphere | High (not specified) | Straightforward, high purity | Requires careful temperature control |
| Cyclization with cyclohexanecarbonyl isothiocyanate | Cyclohexanecarbonyl isothiocyanate, hydrazine derivatives | Mild temperature, solvent optimization | Moderate to high | Mild conditions, versatile | Intermediate formation requires monitoring |
| Oxidative cyclization with CAN | Hydrazone intermediates, ceric ammonium nitrate, PEG | Room temperature, oxidative conditions | 61–97 | High yield, efficient, scalable | CAN acts as oxidant and Lewis acid |
Mechanistic Insights and Research Findings
- The acylation method proceeds via nucleophilic attack of the triazole nitrogen on the acyl chloride, forming the amide bond linking the cyclohexanecarbonyl group to the triazole ring.
- The cyclization involving isothiocyanate and hydrazine likely forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization to yield the triazole ring, a process supported by analogous syntheses of 4-amino-3-mercapto-1,2,4-triazoles.
- Oxidative cyclization with CAN involves activation of the amino nitrogen and subsequent ring closure, with CAN facilitating electron transfer and acting as a Lewis acid to stabilize intermediates.
- Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of the carbonyl, triazole, and carboxamide functional groups, validating the structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1H-1,2,4-triazole compounds possess broad-spectrum activity against bacteria and fungi. For instance, studies indicate that modifications to the triazole ring can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the potential of triazole derivatives in cancer treatment. Specifically, 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide has shown promise in inhibiting tumor growth in various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Inhibition of Carbonic Anhydrases
A notable case study involved the synthesis of triazole derivatives aimed at inhibiting carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The compound was evaluated for its inhibitory activity against CA IX and CA XII, showing promising results with IC50 values indicating effective inhibition . This positions it as a potential therapeutic agent for treating hypoxic tumors.
Agricultural Applications
Fungicides
The compound's structural characteristics lend themselves to applications in agriculture as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with sterol biosynthesis. Field trials have demonstrated that formulations containing 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide can effectively control various fungal pathogens in crops .
Herbicides
Additionally, research suggests that the compound could be modified to develop herbicides targeting specific weed species. Its mechanism of action involves disrupting metabolic pathways essential for weed survival, thereby reducing competition for resources in agricultural settings .
Material Science Applications
Polymer Chemistry
In material science, 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Studies indicate that polymers containing triazole units exhibit improved resistance to degradation under environmental stressors .
Nanotechnology
Furthermore, the compound is being investigated for its potential use in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with tailored properties for electronics and catalysis .
Data Tables
Mechanism of Action
The mechanism of action of 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole-Carboxamide Derivatives
The compound’s structural analogs differ primarily in acyl/alkyl substituents and heterocyclic modifications. Key comparisons include:
Key Observations :
- Lipophilicity: The cyclohexane ring in 62735-24-4 enhances lipophilicity compared to the linear heptanoyl chain in 62735-18-6 .
- Steric Effects : The methylbenzyl group in 1005664-84-5 introduces steric bulk, which may reduce metabolic stability compared to smaller acyl substituents .
Pharmacological Potential
- Antifungal Activity : Triazole derivatives are well-documented for antifungal properties. The cyclohexane substituent in 62735-24-4 may enhance membrane penetration compared to smaller analogs .
- Enzyme Inhibition : Tetrazole-containing analogs (e.g., CAS N/A) show stronger inhibition of cytochrome P450 enzymes due to enhanced electron-deficient character .
Physicochemical Stability
- Thermal Stability : Cyclohexane-substituted derivatives exhibit higher thermal stability (decomposition >200°C) compared to linear-chain analogs like 62735-18-6 .
- Hydrolytic Sensitivity : Carboxamide groups in all analogs are susceptible to hydrolysis under strongly acidic/basic conditions, necessitating formulation adjustments .
Biological Activity
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a cyclohexanecarbonyl group and a carboxamide functional group. Its chemical formula is , and it exhibits properties typical of triazole derivatives, such as solubility in organic solvents and potential for hydrogen bonding due to the presence of the carboxamide group.
Triazole derivatives often exhibit their biological activity through several mechanisms:
- Cytokine Inhibition : Some studies indicate that triazole compounds can inhibit cytokine production, which is crucial in inflammatory responses. This inhibition can be beneficial in treating conditions like chronic inflammation and autoimmune diseases .
- Anticancer Activity : Research has shown that triazoles can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
1. Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In vitro Studies : Compounds similar to 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). IC50 values for related compounds ranged from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
2. Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory properties:
- Mechanistic Insights : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation in models of chronic inflammatory diseases .
3. Antiviral Activity
Recent research indicates that some triazoles possess antiviral properties:
- Efficacy Against Viruses : Compounds have been evaluated for their ability to inhibit viral replication in vitro, suggesting a potential role in treating viral infections .
Case Studies
- Case Study on Anticancer Activity : A study involving the synthesis of triazole derivatives reported that one specific compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116). This suggests strong potential for developing new anticancer therapies based on this scaffold .
- Anti-inflammatory Research : Another investigation revealed that certain triazole compounds significantly reduced inflammation markers in animal models of arthritis, supporting their use as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclohexanecarbonyl chloride coupling to the triazole-5-carboxamide core. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Post-synthesis, confirm purity using HPLC (≥95%) and structural integrity via -NMR (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm) .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : Assign cyclohexanecarbonyl protons and triazole ring carbons.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) for solid-state conformation .
- HPLC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 265.2) and detect impurities.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage guidelines .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 selectivity using recombinant human enzymes, IC determination via fluorometric or colorimetric methods). Use positive controls like celecoxib and validate selectivity by comparing COX-1/COX-2 inhibition ratios. Cell-based assays (e.g., LPS-induced prostaglandin E suppression in macrophages) can corroborate anti-inflammatory activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Cyclohexanecarbonyl group : Replace with smaller (cyclopentyl) or polar (tetrazolyl) moieties to assess steric/electronic effects on COX-2 binding .
- Triazole ring : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to enhance π-π stacking with enzyme active sites.
- Validate using molecular docking (AutoDock Vina) against COX-2 (PDB: 3LN1) to predict binding affinities and align with experimental IC values .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Conduct:
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration).
- Formulation adjustments : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability.
- Pharmacodynamic markers : Measure tissue-specific COX-2 inhibition via immunohistochemistry in animal models .
Q. How can molecular dynamics (MD) simulations improve understanding of target engagement?
- Methodological Answer : Perform all-atom MD simulations (AMBER or GROMACS) over 100 ns to:
- Identify key binding residues (e.g., Arg120, Tyr355 in COX-2) and hydrogen-bonding networks.
- Calculate binding free energies (MM/PBSA) and correlate with experimental inhibition data.
- Visualize conformational changes in the triazole-carboxamide moiety during ligand-receptor interactions .
Data Contradiction Analysis
Q. How to resolve conflicting SAR data from different research groups?
- Methodological Answer : Cross-validate experimental conditions:
- Enzyme source : Ensure consistent use of human vs. murine COX-2 isoforms, which differ in active-site flexibility.
- Assay buffers : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments.
- Statistical rigor : Apply multivariate analysis (ANOVA) to account for batch effects or outlier data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
